molecular formula C12H19O4P B599725 Diethyl (4-ethoxyphenyl)phosphonate CAS No. 176251-04-0

Diethyl (4-ethoxyphenyl)phosphonate

Cat. No.: B599725
CAS No.: 176251-04-0
M. Wt: 258.254
InChI Key: FUBWDNCPMZRZDP-UHFFFAOYSA-N
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Description

Diethyl (4-ethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-ethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-ethoxyphenyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 4-ethoxyphenyl bromide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-ethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products:

    Hydrolysis: Yields phosphonic acids.

    Substitution: Yields substituted phosphonates with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl (4-ethoxyphenyl)phosphonate involves its ability to undergo hydrolysis and substitution reactions, leading to the formation of biologically active phosphonic acids and derivatives. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl chloromethylphosphonate
  • Diethyl benzylphosphonate

Comparison: Diethyl (4-ethoxyphenyl)phosphonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct reactivity and biological activity compared to other phosphonates. For instance, diethyl chloromethylphosphonate has a higher reactivity due to the electron-withdrawing effect of the chlorine atom, while diethyl benzylphosphonate exhibits different biological activities due to the benzyl group .

Biological Activity

Diethyl (4-ethoxyphenyl)phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

This compound is characterized by its ability to undergo hydrolysis and nucleophilic substitution reactions. These reactions are crucial for its biological activity:

  • Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield phosphonic acids, which are known to exhibit various biological effects.
  • Nucleophilic Substitution : The ethoxy group can be substituted by various nucleophiles (amines, alcohols, thiols), leading to the formation of diverse phosphonate derivatives that may interact with biological targets.

This compound's biological activity is largely attributed to the resulting phosphonic acids and their derivatives, which can modulate enzyme activities and receptor functions.

Antimicrobial and Anticancer Properties

Research indicates that this compound serves as a precursor in synthesizing biologically active compounds with antimicrobial and anticancer properties. For instance, derivatives of phosphonates have shown significant inhibitory effects against specific enzymes involved in cancer progression and microbial resistance .

Table 1: Biological Activities of this compound Derivatives

Compound TypeActivity TypeTarget Enzyme/PathwayReference
Phosphonic Acid DerivativesAntimicrobialVarious bacterial strains
Phosphonate DerivativesAnticancerEnzymes involved in cancer metabolism
Hydrolyzed ProductsInhibition of PAPPurple Acid Phosphatases (PAP)

Case Studies

  • Inhibition of Purple Acid Phosphatases (PAP) :
    A study focused on the inhibitory effects of synthesized phosphonates on PAP, which is linked to bone resorption and metabolic disorders like osteoporosis. The results indicated that certain derivatives exhibited strong inhibitory activity, suggesting potential therapeutic applications in treating bone-related diseases .
  • Anticancer Activity :
    Another investigation highlighted the cytotoxic effects of this compound derivatives on human cancer cell lines. The compounds demonstrated significant activity against leukemia cells, showcasing their potential as anticancer agents .

Comparison with Related Compounds

This compound can be compared with other similar phosphonates to understand its unique properties:

Table 2: Comparison of Biological Activities

CompoundReactivityBiological Activity
This compoundModerateAntimicrobial, anticancer
Diethyl methylphosphonateHighNeurotoxic effects
Diethyl chloromethylphosphonateVery HighToxicity; limited therapeutic use

The presence of the 4-ethoxyphenyl group in this compound contributes to its distinct reactivity profile compared to other phosphonates, enhancing its potential for specific biological interactions.

Research Findings

Recent studies have explored various aspects of this compound:

  • Synthesis and Characterization : Efficient synthetic routes have been developed for producing this compound and its derivatives, emphasizing the importance of reaction conditions in achieving desired yields .
  • In Vitro Studies : Investigations into the in vitro biological activities have revealed promising results regarding antioxidant properties and enzyme inhibition mechanisms, further supporting its application in drug development .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBWDNCPMZRZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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